Ureidopropionic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Ureidopropionic acid has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
RN given refers to parent cpd
N-carbamoyl-beta-alanine
CAS No.: 462-88-4
Cat. No.: VC21540722
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462-88-4 |
|---|---|
| Molecular Formula | C4H8N2O3 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | 3-(carbamoylamino)propanoic acid |
| Standard InChI | InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) |
| Standard InChI Key | JSJWCHRYRHKBBW-UHFFFAOYSA-N |
| Canonical SMILES | C(CNC(=O)N)C(=O)O |
| Melting Point | 170 °C |
Introduction
Chemical Identity and Structure
3-Ureidopropionic acid is an organic compound classified as a urea derivative of beta-alanine . Its chemical formula is C4H8N2O3 with a molecular weight of approximately 132.12 g/mol . The compound is formally known by its IUPAC name as 3-(carbamoylamino)propanoic acid .
Physical and Chemical Properties
3-Ureidopropionic acid typically appears as a white crystalline powder without any significant odor . It belongs to the class of organic compounds known as ureas, which contain two amine groups joined by a carbonyl (C=O) functional group .
The key chemical properties of 3-Ureidopropionic acid are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C4H8N2O3 |
| Average Molecular Weight | 132.12 g/mol |
| Monoisotopic Molecular Weight | 132.053492132 |
| CAS Registry Number | 462-88-4 |
| SMILES Notation | NC(=O)NCCC(O)=O |
| InChI Identifier | InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) |
| InChI Key | JSJWCHRYRHKBBW-UHFFFAOYSA-N |
Alternative Nomenclature
This compound is known by several synonyms in scientific literature and commercial catalogs :
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N-carbamoyl-beta-alanine
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Beta-Ureidopropionic acid
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3-[(aminocarbonyl)amino]propanoic acid
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N-(aminocarbonyl)-beta-alanine
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3-Ureidopropionate
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3-(carbamoylamino)propanoic acid
Biochemical Role and Metabolism
3-Ureidopropionic acid serves as a key intermediate in the metabolism of uracil, a pyrimidine base found in RNA.
Metabolic Pathway
The compound occupies a specific position in the pyrimidine degradation pathway. It is produced from dihydrouracil by the enzyme dihydropyrimidase and is further metabolized to beta-alanine through the action of the enzyme beta-ureidopropionase . This metabolic sequence is integral to the proper breakdown of pyrimidines in cellular metabolism.
The metabolic pathway can be represented as follows:
| Precursor | Enzyme | Intermediate | Enzyme | Product |
|---|---|---|---|---|
| Uracil | Dihydropyrimidine dehydrogenase | Dihydrouracil | Dihydropyrimidase | 3-Ureidopropionic acid |
Physiological Significance
The proper metabolism of 3-Ureidopropionic acid is essential for normal cellular function. As part of the pyrimidine degradation pathway, it contributes to nucleotide turnover and recycling, which is vital for cellular homeostasis . The compound has been studied in model organisms like Escherichia coli and Saccharomyces cerevisiae to understand its biosynthesis and physiological functions.
Medical Significance and Clinical Implications
3-Ureidopropionic acid has emerged as a significant compound in clinical biochemistry, particularly in relation to certain metabolic disorders.
Beta-Ureidopropionase Deficiency
Elevated levels of 3-Ureidopropionic acid are found in individuals with beta-ureidopropionase (UP) deficiency, a rare genetic disorder . This enzyme deficiency leads to the accumulation of 3-Ureidopropionic acid in body fluids, which can have pathological consequences . Beta-ureidopropionase deficiency is characterized by various neurological manifestations, highlighting the potential neurotoxicity of accumulated 3-Ureidopropionic acid .
Relevance to Cancer Treatment
Enzyme deficiencies in pyrimidine metabolism, which can affect 3-Ureidopropionic acid levels, are associated with a risk for severe toxicity against the antineoplastic agent 5-fluorouracil . This relationship underscores the importance of understanding pyrimidine metabolism in cancer treatment protocols and potential adverse reactions to chemotherapy.
Neurotoxicity and Pathological Mechanisms
One of the most significant research findings regarding 3-Ureidopropionic acid relates to its potential neurotoxic effects.
Experimental Evidence
Studies have demonstrated that exposure of cultured chick neurons to 3-Ureidopropionic acid induced a concentration- and time-dependent neurodegeneration . This supports the hypothesis that pathological accumulation of this metabolite could contribute to neurological symptoms observed in related disorders.
Mechanisms of Neurotoxicity
The neurotoxic effects of 3-Ureidopropionic acid appear to involve multiple mechanisms:
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Mitochondrial Dysfunction: 3-Ureidopropionic acid has been shown to inhibit complex V activity of the respiratory chain, affecting cellular energy production .
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Oxidative Stress: The compound elicits increased production of reactive oxygen species, which can damage cellular components .
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Calcium Dysregulation: Following oxidative stress, 3-Ureidopropionic acid causes a delayed increase in intracellular calcium concentrations, which can trigger various pathological cascades .
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Excitotoxicity: The neurotoxic effects involve secondary, energy-dependent excitotoxic mechanisms .
Neuroprotective Strategies
Experimental studies have identified potential protective agents against 3-Ureidopropionic acid neurotoxicity:
| Protective Agent | Mechanism | Effect |
|---|---|---|
| Alpha-tocopherol | Antioxidant | Reduces neuronal damage |
| MK-801 | NMDA receptor antagonist | Reduces neuronal damage |
| CNQX | Non-NMDA receptor antagonist | No protective effect |
| L-AP3 | Metabotropic glutamate receptor antagonist | No protective effect |
| Succinate | Metabolic substrate | No protective effect |
This pattern of protection suggests that both oxidative stress and NMDA receptor-mediated excitotoxicity are involved in 3-Ureidopropionic acid neurotoxicity .
Research Applications and Analytical Methods
3-Ureidopropionic acid has been the subject of various research efforts in biochemistry, metabolomics, and clinical diagnostics.
Metabolomics Applications
The compound is included in metabolomics databases with specific identifiers, facilitating its detection and quantification in biological samples . Its inclusion in these databases underscores its importance in understanding metabolic pathways and disorders.
Analytical Detection Methods
The detection and quantification of 3-Ureidopropionic acid in biological samples typically involve:
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Mass spectrometry-based techniques
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Nuclear magnetic resonance (NMR) spectroscopy
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High-performance liquid chromatography (HPLC)
These methods allow for precise identification and measurement of the compound in complex biological matrices, supporting both research and potential clinical applications.
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